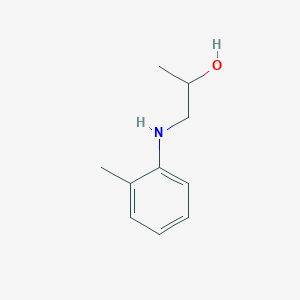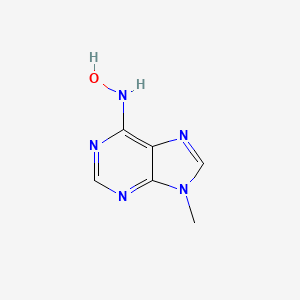
N-Hydroxy-9-methyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-9-methyladenine is a derivative of adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom at the sixth position of the adenine ring, and a methyl group at the ninth position. It is a significant molecule in the study of DNA and RNA modifications, particularly in the context of epigenetic regulation and gene expression.
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxy-9-methyladenine can be synthesized through the hydroxylation of 9-methyladenine. This process typically involves the use of Fe²⁺ and 2-oxoglutarate-dependent dioxygenase enzymes, which facilitate the hydroxylation reaction under mild conditions . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective hydroxylation of the methyladenine substrate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale enzymatic hydroxylation processes. These processes are optimized for high yield and purity, utilizing bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
N-Hydroxy-9-methyladenine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various derivatives.
Reduction: The compound can be reduced back to 9-methyladenine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
科学的研究の応用
N-Hydroxy-9-methyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid modifications and their effects on molecular interactions and stability.
Biology: The compound is significant in the study of epigenetic regulation, particularly in understanding how hydroxylation affects gene expression and cellular processes.
Medicine: Research into this compound contributes to the development of novel therapeutic agents targeting epigenetic modifications in diseases such as cancer.
Industry: The compound is used in the development of biochemical assays and diagnostic tools for detecting and quantifying nucleic acid modifications.
作用機序
N-Hydroxy-9-methyladenine exerts its effects primarily through its role in epigenetic regulation. The hydroxylation of 9-methyladenine alters the chemical properties of the nucleic acid, affecting its interaction with proteins and other molecules involved in gene expression. This modification can influence the stability and function of DNA and RNA, thereby regulating various cellular processes and pathways .
類似化合物との比較
Similar Compounds
9-Methyladenine: The parent compound, which lacks the hydroxyl group.
N6-Methyladenine: Another methylated derivative of adenine, which is involved in different epigenetic processes.
N6-Hydroxymethyladenine: A similar hydroxylated derivative, but with the hydroxyl group at the sixth position.
Uniqueness
N-Hydroxy-9-methyladenine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in studying the effects of nucleic acid modifications on gene regulation and cellular function .
特性
CAS番号 |
7269-60-5 |
|---|---|
分子式 |
C6H7N5O |
分子量 |
165.15 g/mol |
IUPAC名 |
N-(9-methylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11-3-9-4-5(10-12)7-2-8-6(4)11/h2-3,12H,1H3,(H,7,8,10) |
InChIキー |
ODJDQMHTJOZHFO-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C(N=CN=C21)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)

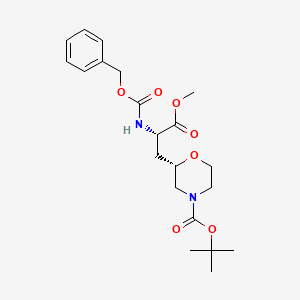
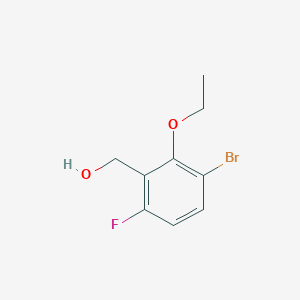

![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)
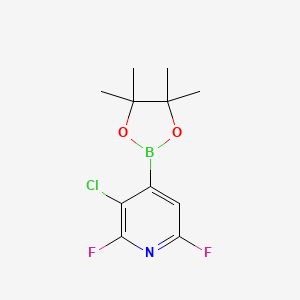

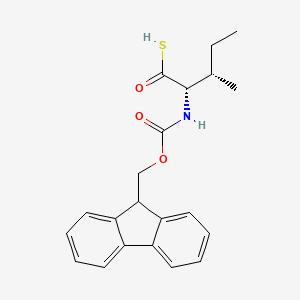

![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)

